Heptanamid

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Heptanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Industrie: This compound wird bei der Herstellung von Polymeren, Harzen und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es als Substrat für Enzyme wie Limonene-1,2-Epoxidhydrolase wirken und die Umwandlung von Limonene-1,2-Epoxid zu Limonene-1,2-diol katalysieren

Wirkmechanismus

Target of Action

Heptanamide, a type of fatty amide , primarily targets the enzyme Limonene-1,2-epoxide hydrolase in Rhodococcus erythropolis . This enzyme plays a crucial role in the metabolism of limonene, a common compound in citrus oils .

Mode of Action

Heptanamide interacts with its target enzyme by serving as a substrate. The enzyme Limonene-1,2-epoxide hydrolase catalyzes the conversion of limonene-1,2-epoxide to limonene-1,2-diol . It can use both the (-) and (+) isomers of limonene-1,2-epoxide as substrates .

Biochemical Pathways

Given its interaction with limonene-1,2-epoxide hydrolase, it’s likely involved in the metabolic pathways of limonene .

Result of Action

The primary result of Heptanamide’s action is the conversion of limonene-1,2-epoxide to limonene-1,2-diol . This conversion is part of the metabolic process of limonene, a compound found in citrus oils .

Biochemische Analyse

Biochemical Properties

Heptanamide plays a significant role in biochemical reactions, particularly in the metabolism of fatty acids. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with limonene-1,2-epoxide hydrolase, an enzyme found in Rhodococcus erythropolis . This interaction is crucial for the hydrolysis of epoxides, which are reactive organic compounds. The nature of these interactions involves the binding of Heptanamide to the active site of the enzyme, facilitating the hydrolysis reaction.

Cellular Effects

Heptanamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in metabolic pathways . For instance, Heptanamide’s interaction with limonene-1,2-epoxide hydrolase can impact the detoxification processes within cells, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, Heptanamide exerts its effects through binding interactions with biomolecules. It acts as a substrate for certain enzymes, such as limonene-1,2-epoxide hydrolase, facilitating enzyme-catalyzed reactions . Additionally, Heptanamide can modulate gene expression by influencing transcription factors and other regulatory proteins. This modulation can lead to changes in the expression of genes involved in metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Heptanamide can change over time. Studies have shown that Heptanamide is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products of Heptanamide may have different biochemical properties and effects on cellular function. Long-term studies have indicated that Heptanamide can have sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of Heptanamide vary with different dosages in animal models. At low doses, Heptanamide has been observed to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects . At higher doses, Heptanamide can exhibit toxic effects, including hepatotoxicity and alterations in liver enzyme levels . These threshold effects highlight the importance of dosage regulation in experimental and therapeutic applications.

Metabolic Pathways

Heptanamide is involved in several metabolic pathways, particularly those related to fatty acid metabolism . It interacts with enzymes such as limonene-1,2-epoxide hydrolase, which plays a role in the hydrolysis of epoxides. This interaction can influence metabolic flux and the levels of metabolites within cells. Additionally, Heptanamide can affect the expression of genes involved in metabolic pathways, further modulating cellular metabolism.

Transport and Distribution

Within cells and tissues, Heptanamide is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and may interact with transporters and binding proteins that facilitate its movement within the cell . The distribution of Heptanamide within tissues can be influenced by its binding to specific proteins and its solubility in different cellular compartments.

Subcellular Localization

Heptanamide’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments such as the endoplasmic reticulum, mitochondria, and cytoplasm . The targeting of Heptanamide to these compartments can be directed by post-translational modifications and targeting signals that guide its distribution within the cell. This localization can impact its activity and function, as different cellular compartments provide distinct environments for biochemical reactions.

Vorbereitungsmethoden

Heptanamid kann durch eine Acylierungsreaktion synthetisiert werden. Ein übliches Herstellungsverfahren beinhaltet die Reaktion von Heptansäure mit einem Amin in Gegenwart eines Säurekatalysators unter geeigneten Bedingungen . Dieses Verfahren ist aufgrund seiner Einfachheit und Effizienz weit verbreitet. Industrielle Produktionsverfahren können ähnliche Synthesewege umfassen, aber in größerem Maßstab, um die Reinheit und Ausbeute der Verbindung zu gewährleisten.

Analyse Chemischer Reaktionen

Heptanamid durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: This compound kann unter sauren oder basischen Bedingungen zu Heptansäure und Ammoniak hydrolysiert werden.

Oxidation: Es kann mit starken Oxidationsmitteln zu Heptansäure oxidiert werden.

Reduktion: this compound kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Heptanamin reduziert werden.

Substitution: Es kann Substitutionsreaktionen eingehen, bei denen die Amidgruppe durch andere funktionelle Gruppen ersetzt wird.

Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Säuren, Basen, Oxidationsmittel und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Heptansäure, Heptanamin und substituierte Derivate von this compound.

Vergleich Mit ähnlichen Verbindungen

Heptanamid kann mit anderen Fettsäureamiden verglichen werden, wie zum Beispiel:

Hexanamid (C6H13NO): Ähnlich in der Struktur, aber mit einem Kohlenstoffatom weniger, was zu unterschiedlichen physikalischen und chemischen Eigenschaften führt.

Octanamid (C8H17NO): Ähnlich in der Struktur, aber mit einem Kohlenstoffatom mehr, was zu Variationen in der Löslichkeit und Reaktivität führt.

Nonanamid (C9H19NO): Ein weiteres Fettsäureamid mit einer längeren Kohlenstoffkette, das seine industriellen und biologischen Anwendungen beeinflusst.

Eigenschaften

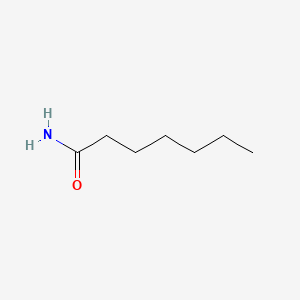

IUPAC Name |

heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDIXYWIVPYNBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50211886 | |

| Record name | Heptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-62-6 | |

| Record name | Heptanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02641 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Heptanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50211886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEPTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QX6H3415T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for Heptanamide derivatives as histone deacetylase (HDAC) inhibitors?

A1: While the provided abstracts do not delve into specific mechanistic details for all Heptanamide derivatives, they highlight the potent HDAC inhibitory activity of certain analogs. For example, Quinazolin-4(3H)-one-based hydroxamic acids incorporating Heptanamide demonstrated sub-micromolar IC50 values for HDAC inhibition. [] Molecular docking simulations suggested that these compounds, particularly N-Hydroxy-7-(7-methyl-4-oxoquinazolin-3(4H)-yl)heptanamide (5b) and N-Hydroxy-7-(6-methyl-4-oxoquinazolin-3(4H)-yl)heptanamide (5c), exhibited strong binding affinity to the active site of HDAC2, surpassing that of SAHA (Vorinostat). [] This binding interaction is likely responsible for the observed HDAC inhibition.

Q2: What is the significance of the solid-solid phase transition observed in Heptanamide monolayers on graphite?

A2: Heptanamide exhibits a unique solid-solid phase transition at 330 K from a pgg symmetry to a p2 symmetry in its monolayer form on graphite. [] This transition is unusual among alkylamides of similar chain lengths, suggesting specific intermolecular interactions influenced by the Heptanamide structure. Further research could elucidate the exact nature of these interactions and their implications for potential applications.

Q3: How does the presence of an amide group influence the self-assembled monolayer (SAM) formation of N-(2-mercaptoethyl)heptanamide (MEHA) on gold surfaces?

A3: Compared to decanethiol (DT) SAMs, MEHA SAMs demonstrate enhanced thermal stability, attributed to the formation of internal hydrogen bond networks facilitated by the amide group. [] This finding highlights the role of specific functional groups in dictating the properties and stability of SAMs.

Q4: Can Heptanamide derivatives act as latency-reversing agents (LRAs) for HIV?

A4: Research suggests that some Heptanamide derivatives show potential as LRAs by inhibiting HDAC activity. Virtual screening identified four Heptanamide derivatives as potential LRAs. [] Subsequent in vitro studies confirmed that these compounds, including (S)-N-Hydroxy-4-(3-methyl-2-phenylbutanamido)benzamide (compound 15), N-(4-Aminophenyl)heptanamide (16), N-[4-(Heptanoylamino)phenyl]heptanamide (17), and 4-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-hydroxyethyl)butanamide (18), displayed either HDAC inhibitory activity or HIV latency reversal capabilities. []

Q5: How do different host plants influence the phytochemical profile of the parasitic plant Cuscuta reflexa?

A5: GC-MS analysis revealed distinct phytochemical variations in Cuscuta reflexa when grown on Cassia fistula compared to Ficus benghalensis. [] For instance, compounds like 1H-1,2,4triazol-5-amine-1-ethyl, D-glucitol-4-O-hexyl, 3,4,5-trimethoxy cinnamic acid, 3,6-dimethoxy phenanthrene, and 3,5-di tert butyl 4-hydroxyanisol were exclusively found in Cuscuta reflexa parasitizing Cassia fistula. [] Conversely, vanillin, 3-aminopyrrolidine, cetene, sarcosine N-isobutyryl-tetra decyl ester, 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol, 1,5-diphenyl-2H-1,2,4 triazoline-3-thione, 1-octadecene, heptanamide,N-(1cyclohexylethyl)-2-methyl, scoparone, and 3’methyl-2-benzyledine-coumaran-3-one were only detected in Cuscuta reflexa parasitizing Ficus benghalensis. [] These findings suggest the host plant plays a crucial role in shaping the parasite's chemical composition.

Q6: Has Heptanamide been used to create water-repellent coatings on textiles?

A6: Yes, a derivative of Heptanamide, specifically 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[3-(triethoxysilyl)propyl]-heptanamide, has been successfully employed for creating protective hydrophobic and oleophobic coatings on various textiles, including cotton, wool, and polyester. [] This compound imparts impressive water repellency to the treated fabric, achieving a water contact angle of at least 120 degrees. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.